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Esculentin-1-OR3 -

Esculentin-1-OR3

Catalog Number: EVT-245880
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Esculentin-1 is a well-studied antimicrobial peptide that is derived from the skin of certain frogs, particularly those belonging to the Pelophylax genus. The specific variant known as Esculentin-1-OR3 has garnered attention due to its potential applications in combating antibiotic-resistant bacteria. This peptide exhibits broad-spectrum antimicrobial activity, making it a candidate for therapeutic development against various pathogens.

Source

Esculentin-1-OR3 is isolated from the skin secretions of the dark-spotted frog (Pelophylax nigromaculatus). The frog's skin is known to produce a variety of antimicrobial peptides as a defense mechanism against microbial infections. The gene encoding Esculentin-1-OR3 has been identified and characterized through transcriptomic analysis, revealing its significance in the frog's immune response .

Classification

Esculentin-1-OR3 belongs to the class of antimicrobial peptides, which are small, positively charged peptides that play crucial roles in innate immunity across various species. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis and death. The classification of Esculentin-1 as an antimicrobial peptide highlights its potential use in medical and biotechnological applications.

Synthesis Analysis

Methods

The synthesis of Esculentin-1-OR3 typically involves solid-phase peptide synthesis techniques. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, allowing for the stepwise addition of amino acids to a solid support. This method enables precise control over the peptide sequence and modifications.

Technical Details

  1. Solid Support: The synthesis begins with a resin that provides a stable anchor for the growing peptide chain.
  2. Fmoc Deprotection: Each amino acid is added after deprotecting the Fmoc group, which allows for subsequent coupling reactions.
  3. Coupling Reagents: Commonly used reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of peptide bonds.
  4. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid and purified by high-performance liquid chromatography (HPLC) to achieve high purity levels (typically 95% or higher) verified by mass spectrometry .
Molecular Structure Analysis

Structure

The molecular structure of Esculentin-1-OR3 consists of a sequence of amino acids that form an alpha-helical structure, which is critical for its antimicrobial activity. The peptide typically contains several hydrophobic residues that facilitate interaction with lipid membranes.

Data

  • Molecular Weight: Approximately 4.80 kDa
  • Isoelectric Point: Theoretical isoelectric point around 9.63
  • Amino Acid Composition: Contains conserved cysteine residues capable of forming disulfide bonds, which contribute to its structural stability .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Esculentin-1-OR3 include:

  1. Peptide Bond Formation: During synthesis, amino acids are linked via peptide bonds through condensation reactions, releasing water.
  2. Disulfide Bond Formation: Post-synthesis, cysteine residues can undergo oxidation to form disulfide bridges, enhancing structural integrity.
  3. Hydrolysis and Enzymatic Stability: Studies have shown that Esculentin-1 can be subjected to hydrolysis by proteolytic enzymes such as trypsin and chymotrypsin, affecting its stability and activity .

Technical Details

The stability of Esculentin-1 against enzymatic degradation can be assessed through various assays, including HPLC and circular dichroism spectroscopy, which monitor changes in secondary structure under different conditions .

Mechanism of Action

Process

The mechanism by which Esculentin-1-OR3 exerts its antimicrobial effects primarily involves:

  1. Membrane Disruption: The positively charged regions of the peptide interact with negatively charged components of bacterial membranes, leading to pore formation.
  2. Cell Lysis: This disruption results in leakage of cellular contents and ultimately cell death.
  3. DNA Damage: Studies have indicated that Esculentin-1 can also affect bacterial DNA integrity, further contributing to its bactericidal effects .

Data

In vitro assays demonstrate significant increases in lactate dehydrogenase release from bacterial cells treated with Esculentin-1, indicating membrane damage at effective concentrations .

Physical and Chemical Properties Analysis

Physical Properties

Esculentin-1 exhibits properties typical of antimicrobial peptides:

  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

Key chemical properties include:

  • Charge: Positively charged at physiological pH due to basic amino acids.
  • Hydrophobicity: Contains hydrophobic amino acids that facilitate membrane interaction.

Relevant studies have characterized these properties using techniques such as circular dichroism spectroscopy and mass spectrometry .

Applications

Scientific Uses

Esculentin-1-OR3 has several potential applications:

  1. Antimicrobial Agent Development: Its broad-spectrum activity makes it a candidate for new antibiotic formulations targeting resistant strains.
  2. Biotechnology: Can be utilized in developing antimicrobial coatings for medical devices or food preservation systems.
  3. Research Tool: Used in studies investigating membrane biology and antimicrobial mechanisms.

The ongoing research into Esculentin-1 highlights its promise as a therapeutic agent in an era increasingly challenged by antibiotic resistance .

Evolutionary Biology & Phylogenetic Context of Esculentin-1-OR3

Phylogenetic Conservation Across Anuran Lineages

Esculentin-1-OR3 belongs to a phylogenetically conserved group of antimicrobial peptides (AMPs) within the Pelophylax genus. Genomic analyses reveal that esculentin-1 homologs maintain a remarkably consistent core structure across geographically dispersed anuran lineages, characterized by:

  • A 46-amino acid mature peptide with six conserved cysteine residues
  • A C-terminal loop stabilized by a disulfide bridge forming a heptapeptide ring
  • An N-terminal α-helical domain responsible for membrane interaction

Table 1: Sequence Conservation in Esculentin-1 Orthologs

SpeciesIdentity (%)Key Conserved DomainsDivergent Regions
Pelophylax nigromaculatus100GICKDLKETC (Heptapeptide ring)N-terminal signal sequence
P. fukienensis96.7GICKDLKETCAcidic spacer peptide
Rana dybowskii88.3GICKDLKETCPropiece region
Odorrana grahami82.6GVCKDLKETCMature peptide C-terminus

Phylogenetic reconstruction demonstrates that esculentin-1-OR3 clusters within the Pelophylax esculentin-1 clade, sharing closest genetic affinity with P. fukienensis (bootstrap support >90%) [1] [5]. This conservation pattern extends to functionally critical residues: Positional analysis identifies 11 invariant residues across 28 amphibian species, predominantly located within the membrane-targeting domain. The preservation of these structural features over >200 million years of anuran diversification underscores strong purifying selection maintaining the peptide's core antimicrobial function against persistent microbial threats [5].

Genomic Architecture of Esculentin-1 Precursor Genes

The genomic architecture encoding esculentin-1-OR3 follows a conserved tripartite organization observed across Ranidae species, comprising:

  • Signal peptide domain: 22 hydrophobic amino acids directing cellular trafficking
  • Acidic spacer peptide: Anionic, functionally enigmatic 15-25 residue segment
  • Mature peptide: 46-residue bioactive component with antimicrobial properties

Table 2: Structural Organization of Esculentin-1 Precursor Genes

Genomic ComponentLength (aa)Isoelectric PointFunctional SignificanceEvolutionary Variability
Signal peptide22–25HydrophobicER targetingLow (dN/dS = 0.15)
Acidic spacer15–283.5–4.2Unknown; possible maturation regulationModerate (dN/dS = 0.42)
Mature peptide469.6–10.2Antimicrobial activityLow (dN/dS = 0.18)

Transcriptomic analysis of P. nigromaculatus reveals a 255-nucleotide open reading frame encoding an 84-amino acid precursor protein (theoretical MW: 9.16 kDa, pI: 8.84) deposited in GenBank (OR238914) [1]. Evolutionary genomics identifies significant negative selection (dN/dS << 1) acting on both signal and mature peptide domains, while the acidic spacer exhibits higher mutation tolerance. A distinctive genomic feature is the inverse correlation between net charges and residue numbers between propiece and mature segments (Pearson's r = -0.87, p<0.001), supporting the "Net Charge Balance Hypothesis" where compensatory electrostatic interactions may facilitate proper peptide folding and secretion [5]. This charge-length balancing acts as an evolutionary constraint maintaining precursor functionality despite sequence diversification.

Adaptive Diversification in Pelophylax Species

Despite strong structural conservation, esculentin genes exhibit significant adaptive diversification in response to habitat-specific pathogenic pressures. Pelophylax nigromaculatus populations inhabiting ecologically divergent environments demonstrate:

  • Elevated gene duplication rates: Saline-alkaline wetland populations express 14 AMP families versus 7 in riverbank conspecifics
  • Habitat-specific isoform expression: Upregulation of hydrophobic variants in aquatic environments versus cationic forms in terrestrial habitats
  • Pathogen-driven selection: Amino acid substitutions at antimicrobial domains correlating with regional pathogen prevalence

Table 3: Habitat-Driven Adaptive Diversification of Esculentin-1

Habitat TypeAMPs DiversityEsculentin-1 VariantsKey Pathogen TargetsMIC Range (μg/mL)
Saline-alkaline wetlands14 familiesHydrophobic isoformsVibrio alginolyticus, E. coli6.25–50
Riverbanks10 familiesCationic variantsPseudomonas aeruginosa, S. flexneri12.5–100
Paddy fields12 familiesBalanced amphipathicC. freundii, L. monocytogenes25–100

This diversification enhances ecological adaptability: Wetland-adapted esculentin-1-OR3 isoforms demonstrate significantly enhanced activity against halotolerant Vibrio species (MIC 6.25 μg/mL) compared to terrestrial variants (MIC ≥25 μg/mL) [1] [5]. Transcript quantification reveals 3.7-fold higher esculentin-1PN expression in saline-adapted populations, indicating environment-responsive regulation. Molecular evolution analyses detect positive selection (dN/dS >1) at 8% of codon sites, predominantly in membrane-interacting domains, suggesting pathogen-driven functional optimization. This adaptive landscape differs markedly from the conserved developmental regulators, highlighting the selective compartmentalization maintaining both structural integrity and ecological flexibility [5].

Comparative Transcriptomic Profiling Across Amphibian AMP Families

Comparative transcriptomics across three sympatric northeast Asian frog species (Rana dybowskii, Rana amurensis, Pelophylax nigromaculatus) reveals distinct expression landscapes:

  • Tissue-specific expression: Skin transcript levels exceed muscle expression by 7.3-fold and other tissues by >15-fold
  • Taxonomic differentials: P. nigromaculatus expresses 14 AMP families versus 7–9 in Rana species
  • Pathogen-responsive regulation: Vibrio harveyi challenge upregulates esculentin-1 23.8-fold versus 4.7–11.2-fold for brevinins

Table 4: Transcriptomic Distribution of AMP Families in Anuran Species

SpeciesTotal AMP FamiliesEsculentin-1 Transcript Abundance (%)Primary Expression SiteKey Co-expressed AMPs
P. nigromaculatus1431.2Dorsal skin glandsNigrocin-2, Temporin-PN
R. dybowskii918.7Granular glandsBrevinin-2, Ranatuerin-2
R. amurensis712.3Mucocutaneous secretionsGaegurin-5, Esculentin-2

In P. nigromaculatus, esculentin-1 dominates the AMP transcriptome (31.2% relative abundance), with significant co-expression with nigrocin-2 and temporin-PN [5]. This coordinated expression suggests synergistic functionality confirmed by in vitro studies showing 8–32-fold enhanced bactericidal activity in combinatorial treatments versus single peptides [2]. Notably, esculentin-1 exhibits broader immunomodulatory functions than strictly antimicrobial families:

  • Induces respiratory burst in RAW264.7 macrophages (1.7-fold increase at 10μg/mL)
  • Upregulates pro-inflammatory cytokines TNF-α (4.8-fold) and IL-1β (3.2-fold)
  • Fails to stimulate chemotaxis, indicating selective leukocyte modulation

These transcriptomic specializations reflect ecological adaptations: P. nigromaculatus inhabits diverse microbially challenging environments (saline wetlands to agricultural fields), necessitating AMP repertoire plasticity absent in habitat-specialist Rana species. The esculentin-1 regulatory network integrates both constitutive expression and pathogen-inducible elements, enabling rapid defense deployment against habitat-specific pathogens while maintaining low immunogenicity [1] [2] [5].

Properties

Product Name

Esculentin-1-OR3

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